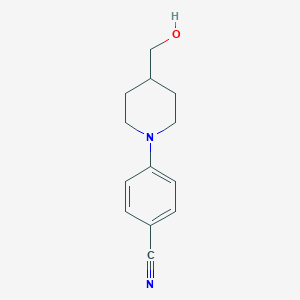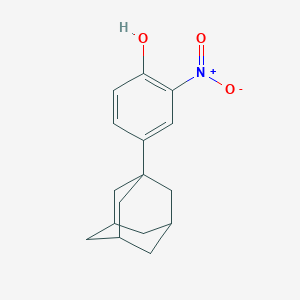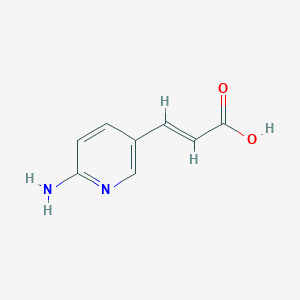
(E)-3-(6-Aminopyridin-3-yl)acrylic acid
Vue d'ensemble
Description
“(E)-3-(6-Aminopyridin-3-yl)acrylic acid” is a chemical compound with the molecular formula C8H8N2O2 . It has an average mass of 164.161 Da and a mono-isotopic mass of 164.058578 Da . This product is intended for research use only.
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 2-amino-5-bromopyridine with acrylic acid in the presence of sodium carbonate and palladium chloride . The reaction mixture is heated at reflux, cooled, and then filtered. The filtrate is adjusted to pH 6 with aqueous hydrochloric acid, and the solid is collected by suction filtration .Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 164.16 g/mol. The compound has a LogP value of 0.93, indicating its lipophilicity . It is very soluble in water, with a solubility of 6.76 mg/ml .Applications De Recherche Scientifique
Photoisomerization in Hydrogen Bonded Complexes : (E)-3-(6-Aminopyridin-3-yl)acrylic acid demonstrates unique photoisomerization properties influenced by hydrogen-bonding patterns and interactions with urea derivatives. This has implications in materials science and photochemistry (Kwiatkowski et al., 2018).
Polymerization and Nanocomposite Material Formation : This compound plays a role in the polymerization process to form novel organic-inorganic nanocomposite materials, offering potential applications in materials engineering (Yu et al., 2007).
Coordination Polymer Synthesis : It is used in the synthesis of coordination polymers, which have interesting structural and photoluminescent properties. This is relevant in the fields of crystal engineering and materials science (Liu & Li, 2013).
Metallo-Supramolecular Hydrogel Formation : The compound contributes to the formation of metallo-supramolecular hydrogels, which have applications in materials science, particularly in the development of smart materials with specific mechanical strengths and morphologies (Zhang et al., 2019).
Photomechanical Organic Microcrystals : In the field of photomechanics, it is used for growing photomechanical organic microcrystals, which have applications in materials science and technology (Al‐Kaysi et al., 2015).
Molecular Engineering in Solar Cell Applications : It finds use in molecular engineering for organic sensitizers in solar cell applications, demonstrating its potential in renewable energy technology (Kim et al., 2006).
Molecular Imprinting for Analytical Applications : This compound is involved in molecular imprinting processes, contributing to the development of materials with specific binding sites for analytical applications (Cummins et al., 2005).
Functionalization of Polyacrylamide Substrates : It plays a role in the functionalization of polyacrylamide substrates, which has implications in cell mechanobiology research and the development of biocompatible materials (Poellmann & Wagoner Johnson, 2013).
Fluorescent Probes for Sensing Cysteine : The compound is used in designing fluorescent probes for sensing cysteine, demonstrating its application in biochemistry and diagnostics (Dai et al., 2014).
Redox-Controlled Polymer Solubility : It contributes to the development of “smart” polymers with redox-controlled solubility, highlighting its importance in the creation of responsive materials (Fu et al., 2010).
Enhanced Oil Recovery : The compound is utilized in the synthesis of novel acrylamide-based copolymers for enhanced oil recovery, showing its application in the petroleum industry (Gou et al., 2015).
Biosynthetic Production of Acrylic Acid : This compound is involved in the biosynthetic production of acrylic acid from glucose, demonstrating its role in sustainable chemical production and biotechnology (Ko et al., 2020).
Safety and Hazards
“(E)-3-(6-Aminopyridin-3-yl)acrylic acid” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
(E)-3-(6-aminopyridin-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H2,9,10)(H,11,12)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTFOZFRTWRSLT-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1/C=C/C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






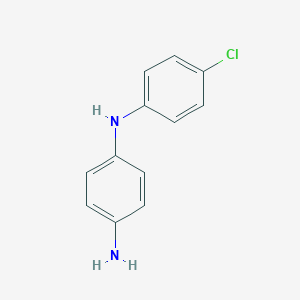
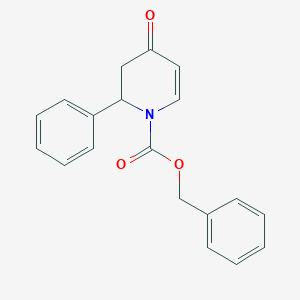
![2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid](/img/structure/B177922.png)
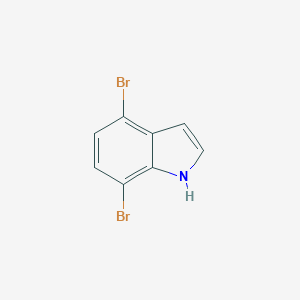
![Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B177930.png)

![(2-Methylbenzo[d]oxazol-6-yl)methanol](/img/structure/B177936.png)

